N-[[4-[(4-bromobenzoyl)amino]phenyl]carbamothioyl]-4-chlorobenzamide
Overview
Description
N-[[4-[(4-bromobenzoyl)amino]phenyl]carbamothioyl]-4-chlorobenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of bromine, chlorine, and thioamide functional groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-[(4-bromobenzoyl)amino]phenyl]carbamothioyl]-4-chlorobenzamide typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzoyl chloride with 4-aminophenylthiourea under controlled conditions to form the intermediate product. This intermediate is then reacted with 4-chlorobenzoyl chloride to yield the final compound. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[[4-[(4-bromobenzoyl)amino]phenyl]carbamothioyl]-4-chlorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of derivatives with different functional groups replacing bromine or chlorine.
Scientific Research Applications
N-[[4-[(4-bromobenzoyl)amino]phenyl]carbamothioyl]-4-chlorobenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[[4-[(4-bromobenzoyl)amino]phenyl]carbamothioyl]-4-chlorobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of bromine and chlorine atoms enhances its binding affinity and specificity towards these targets. Additionally, the thioamide group may participate in redox reactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(4-{4-[(4-bromobenzoyl)amino]benzyl}phenyl)benzamide
- 4-bromo-N-(4-{4-[(4-bromobenzoyl)amino]phenoxy}phenyl)benzamide
- 4-bromo-N-{[(4-bromobenzoyl)amino]methyl}benzamide
Uniqueness
N-[[4-[(4-bromobenzoyl)amino]phenyl]carbamothioyl]-4-chlorobenzamide is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and binding properties. The thioamide group also distinguishes it from other similar compounds, providing additional functional versatility in chemical reactions and biological interactions.
Properties
IUPAC Name |
N-[[4-[(4-bromobenzoyl)amino]phenyl]carbamothioyl]-4-chlorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrClN3O2S/c22-15-5-1-13(2-6-15)19(27)24-17-9-11-18(12-10-17)25-21(29)26-20(28)14-3-7-16(23)8-4-14/h1-12H,(H,24,27)(H2,25,26,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJAOYQSWVQHLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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